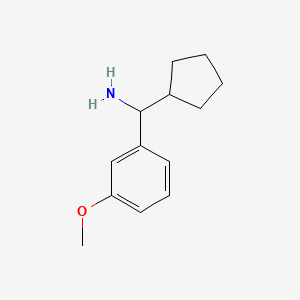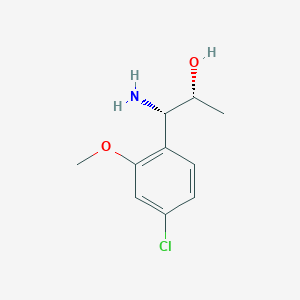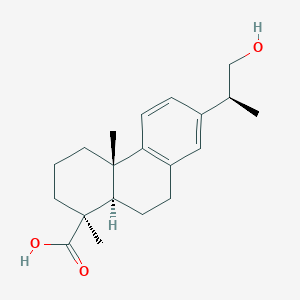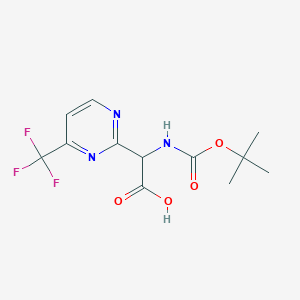![molecular formula C10H8ClF3N2 B13039120 (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)
(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with a nitrile group on a propanenitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as a halogenated aromatic compound, undergoes substitution with an amino group. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group results in primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceuticals, making it a valuable component in drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs aimed at treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of agrochemicals, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- α-(Trifluoromethyl)styrene derivatives
- 3-Amino-1,2,4-triazole derivatives
Uniqueness
Compared to similar compounds, (3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile stands out due to its unique combination of functional groups. The presence of both a chloro and a trifluoromethyl group on the phenyl ring, along with an amino and nitrile group on the propanenitrile backbone, provides a distinct chemical profile that can be exploited for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8ClF3N2 |
|---|---|
Molekulargewicht |
248.63 g/mol |
IUPAC-Name |
(3R)-3-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3,8H,4,16H2/t8-/m1/s1 |
InChI-Schlüssel |
WSCNXIXSXYHHBW-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)[C@@H](CC#N)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)






![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)


![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)

